2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and various alkyl and ethoxyethyl substituents. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate purine and imidazole precursors under controlled conditions. The reaction conditions often involve the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or alkyl groups, using reagents like sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its effects at the cellular and molecular levels.
Comparison with Similar Compounds
2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds such as:
N-isoindoline-1,3-diones: These compounds share a similar imidazole ring structure and are known for their diverse chemical reactivity and biological applications.
Indole derivatives: Indole derivatives also exhibit a range of biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which differentiate it from other compounds in its class.
Properties
IUPAC Name |
2-(2-ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-6-8-20-11(3)12(4)22-13-14(18-16(20)22)19(5)17(24)21(15(13)23)9-10-25-7-2/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVUKANZAANNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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